

Application Notes and Protocols for JNJ- 1930942 Administration in DBA/2 Mice

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Compound of Interest		
Compound Name:	JNJ-1930942	
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These application notes provide a comprehensive overview of the in vivo use of **JNJ-1930942**, a positive allosteric modulator (PAM) of the α 7 nicotinic acetylcholine receptor (nAChR), specifically in the DBA/2 mouse strain. This document includes quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

Introduction

JNJ-1930942 is a selective, blood-brain barrier-penetrant positive allosteric modulator of the $\alpha 7$ nAChR.[1] It enhances the receptor's response to endogenous agonists like acetylcholine by modulating its desensitization kinetics.[2][3] The DBA/2 mouse strain exhibits a naturally occurring sensory gating deficit, making it a valuable model for studying the therapeutic potential of compounds targeting $\alpha 7$ nAChR in neurological and psychiatric disorders where such deficits are observed.[1][2] JNJ-1930942 has been shown to reverse this auditory gating deficit in DBA/2 mice, highlighting its potential for procognitive and antipsychotic-like effects.[2] [4][5]

Data Presentation In Vivo Efficacy of JNJ-1930942 in DBA/2 Mice

The following table summarizes the key quantitative data from a pivotal study investigating the effects of **JNJ-1930942** on a sensory processing deficit in DBA/2 mice.



Parameter	Vehicle Control	JNJ-1930942 (2.5 mg/kg)	JNJ-1930942 (10 mg/kg)	JNJ-1930942 (40 mg/kg)
Route of Administration	Subcutaneous (s.c.)	Subcutaneous (s.c.)	Subcutaneous (s.c.)	Subcutaneous (s.c.)
Vehicle	Captisol/PVP	Captisol/PVP	Captisol/PVP	Captisol/PVP
Effect on Auditory Gating (TC Ratio)	No significant change	No significant change	Significant decrease	No significant change
Onset of Significant Effect (10 mg/kg)	N/A	N/A	15 minutes post- injection	N/A
Duration of Significant Effect (10 mg/kg)	N/A	N/A	40 minutes	N/A

Data compiled from Dinklo et al., 2011 as referenced in scientific literature.[6]

Experimental Protocols Protocol 1: Preparation of JNJ-1930942 for In Vivo Administration

This protocol describes the preparation of **JNJ-1930942** for subcutaneous injection in mice.

Materials:

- **JNJ-1930942** powder
- Captisol®
- Polyvinylpyrrolidone (PVP)
- Sterile water for injection or sterile saline
- Sterile vials



- Vortex mixer
- Sonicator (optional)
- Sterile filters (0.22 μm)
- Sterile syringes and needles

Procedure:

- Vehicle Preparation:
 - Note: The exact concentrations of Captisol and PVP used in the original study are not
 publicly detailed. A common starting point for such formulations is a 20-30% (w/v) solution
 of Captisol in sterile water or saline, with a small amount of PVP (e.g., 1-5% w/v) to aid in
 stability and prevent precipitation. The following is a representative protocol.
 - To a sterile vial, add the desired amount of Captisol (e.g., 2.5 g).
 - Add the desired amount of PVP (e.g., 0.25 g).
 - Add sterile water for injection to a final volume of 10 mL.
 - Vortex thoroughly until all components are dissolved. The solution should be clear. Gentle warming or sonication can be used to facilitate dissolution if necessary.
- **JNJ-1930942** Dosing Solution Preparation:
 - Calculate the required amount of JNJ-1930942 based on the desired final concentration and the number of animals to be dosed. For example, for a 1 mg/mL solution to dose at 10 mL/kg, this would correspond to a 10 mg/kg dose.
 - Weigh the calculated amount of JNJ-1930942 powder and add it to a sterile vial.
 - Add the prepared Captisol/PVP vehicle to the vial containing JNJ-1930942.
 - Vortex the mixture vigorously until the compound is completely dissolved. The solution should be clear and free of particulates.



- Sterile-filter the final dosing solution using a 0.22 μm syringe filter into a new sterile vial.
- Storage:
 - Store the prepared dosing solution protected from light. For short-term storage (within 24 hours), refrigeration at 2-8°C is recommended. For longer-term storage, consult the manufacturer's stability data.

Protocol 2: Auditory Gating Assessment in DBA/2 Mice

This protocol outlines the general procedure for assessing auditory sensory gating, a measure of sensorimotor inhibition, in DBA/2 mice following the administration of **JNJ-1930942**.

Materials:

- DBA/2 mice
- Sound-attenuating chamber
- · Auditory stimulus generator
- Recording electrodes (e.g., hippocampal depth electrodes)
- Amplifier and data acquisition system
- JNJ-1930942 dosing solution (prepared as in Protocol 1)
- Vehicle control solution

Procedure:

- Animal Preparation:
 - Allow DBA/2 mice to acclimate to the housing facility for at least one week prior to the experiment.
 - Surgically implant recording electrodes in the hippocampus under anesthesia, if required for the experimental setup. Allow for a sufficient recovery period (e.g., one week) postsurgery.



• Experimental Setup:

- Place the mouse in the sound-attenuating chamber and allow it to acclimate for a defined period (e.g., 5-10 minutes).
- Connect the recording electrodes to the amplifier and data acquisition system.

Dosing:

 Administer the prepared JNJ-1930942 solution or vehicle control subcutaneously at the desired volume (typically 5-10 mL/kg).

Auditory Gating Paradigm:

- Note: The precise parameters for the auditory stimuli can vary. A common paradigm is a paired-click model.
- Present a series of paired auditory stimuli (clicks). The first stimulus is the conditioning (C) stimulus, and the second is the test (T) stimulus.
- The inter-stimulus interval (ISI) between the C and T clicks is typically around 500 ms.
- The intensity of the clicks is usually set at a level significantly above the hearing threshold (e.g., 85-95 dB).
- Record the auditory evoked potentials (AEPs) in response to both the conditioning and test stimuli.

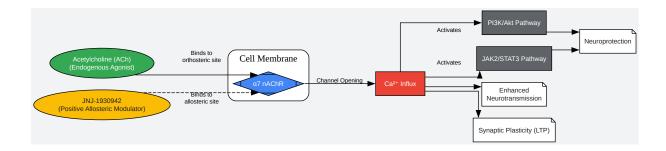
Data Acquisition and Analysis:

- Record AEPs at set intervals (e.g., every 5 minutes) for a total duration of up to 95 minutes
 post-injection to assess the time course of the drug's effect.[6]
- Measure the amplitude of the relevant AEP component (e.g., P20/N40 in mice, analogous to P50 in humans).
- Calculate the gating ratio, typically expressed as the amplitude of the response to the test stimulus divided by the amplitude of the response to the conditioning stimulus (T/C ratio).



- A smaller T/C ratio indicates better sensory gating (i.e., greater suppression of the response to the second, redundant stimulus).
- Compare the T/C ratios between the JNJ-1930942-treated groups and the vehicle control group using appropriate statistical methods.

Visualizations Signaling Pathway of α7 nAChR Modulation

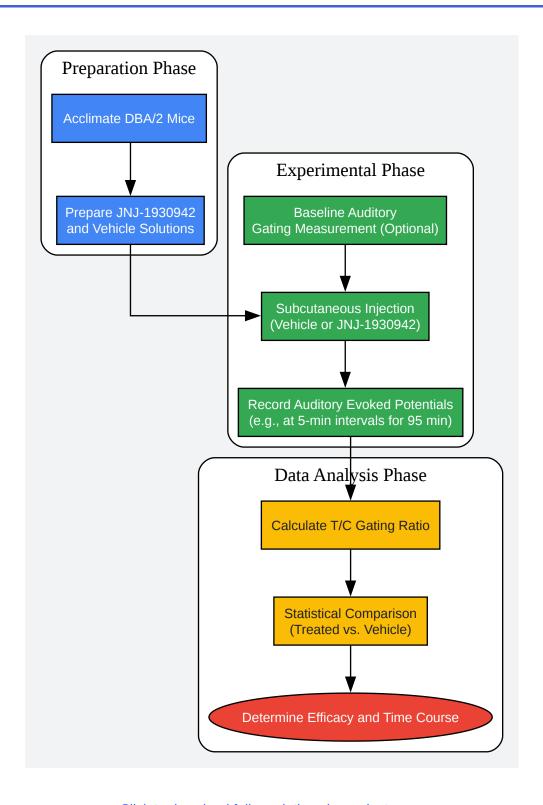


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Caption: Signaling cascade initiated by α7 nAChR activation and potentiation by **JNJ-1930942**.

Experimental Workflow for In Vivo Testing





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Caption: Workflow for assessing the in vivo effects of JNJ-1930942 on auditory gating in mice.



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